3-Ethenyl-2,6-difluorobenzonitrile
Description
3-Ethenyl-2,6-difluorobenzonitrile is a fluorinated aromatic nitrile compound characterized by a benzonitrile core substituted with two fluorine atoms at the 2- and 6-positions and an ethenyl (-CH=CH2) group at the 3-position. The ethenyl group may confer unique reactivity, such as participation in polymerization or cycloaddition reactions, though further experimental validation is required.
Properties
Molecular Formula |
C9H5F2N |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
3-ethenyl-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C9H5F2N/c1-2-6-3-4-8(10)7(5-12)9(6)11/h2-4H,1H2 |
InChI Key |
FIIOWGWFEVVBRP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=C(C=C1)F)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-Ethenyl-2,6-difluorobenzonitrile and its analogs:
Key Insights:
Substituent Effects on Reactivity: Bromo vs. Ethenyl: The bromine atom in 4-Bromo-2,6-difluorobenzonitrile acts as a leaving group, facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling). In contrast, the ethenyl group in this compound could enable Diels-Alder or polymerization reactions . Amino vs. This contrasts with the ethenyl group, which is electron-neutral but may enhance conjugation .
Positional Isomerism: The 4-amino derivative (CAS 207297-92-5) exhibits distinct electronic behavior compared to its 3-amino isomer (CID 8027153) due to para-substitution’s resonance effects, which may influence binding in biological systems .
Thermal and Chemical Stability: Brominated analogs like 4-Bromo-2,6-difluorobenzonitrile are likely more stable under thermal stress than amino derivatives, as amino groups can oxidize or decompose at elevated temperatures .
Preparation Methods
Solvent and Catalyst Systems
Key advancements in fluorination protocols are highlighted in the preparation of 2,6-difluorobenzonitrile from 2,6-dichlorobenzonitrile. The use of sulfolane as a solvent and low-grade polyaliphatic alcohol ether catalysts (e.g., CₘH₂ₘ₊₁O(CₙH₂ₙ₊₁O)ₓCₘH₂ₘ₊₁) enables efficient Cl-to-F substitution at 170–250°C under atmospheric pressure. A molar ratio of 1:2.1–5.0 (substrate:KF) and reaction times of 2–5 hours yield 82–90% product purity.
This method’s success relies on the crude 2,6-dichlorobenzonitrile feedstock (75–96% purity), which reduces preprocessing costs.
Cyanation and Functional Group Introduction
Introducing the nitrile group at the 3-position necessitates selective cyanation. A validated approach involves copper-mediated cyanation of brominated intermediates, as demonstrated in the synthesis of 4-amino-3,5-difluorobenzonitrile.
Bromine-to-Cyano Substitution
Reaction of 4-bromo-2,6-difluoroaniline with CuCN in dimethylformamide (DMF) at reflux for 24 hours achieves a 42% yield. Analogously, 3-bromo-2,6-difluorobenzonitrile could undergo similar conditions to install the nitrile group.
Critical factors :
-
Solvent polarity : DMF enhances CuCN solubility and reaction kinetics.
-
Stoichiometry : A 3:1 CuCN-to-substrate ratio prevents intermediate decomposition.
Ethenyl Group Installation via Cross-Coupling
The ethenyl moiety at the 3-position is best introduced through transition-metal-catalyzed coupling reactions . Palladium-based systems are particularly effective for forming C–C bonds on fluorinated arenes.
Heck Coupling Methodology
A Heck reaction between 3-bromo-2,6-difluorobenzonitrile and ethylene gas could yield the target compound. This aligns with studies on C–CN bond activation, where electron-withdrawing groups (e.g., –F, –CN) facilitate oxidative addition to Pd(0) centers.
Proposed conditions :
Suzuki-Miyaura Coupling
Alternative routes employ Suzuki coupling with vinyl boronic acids. For example, reacting 3-bromo-2,6-difluorobenzonitrile with vinylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in THF/water (3:1) at 80°C could achieve comparable yields.
Integrated Synthesis Pathway
A plausible multistep synthesis of 3-ethenyl-2,6-difluorobenzonitrile combines the above methods:
-
Fluorination : Convert 2,6-dichlorobenzonitrile to 2,6-difluorobenzonitrile using KF/sulfolane.
-
Bromination : Introduce bromine at the 3-position via directed ortho-metallation or electrophilic substitution.
Challenges :
-
Regioselectivity : Ensuring mono-substitution at the 3-position requires directing groups or steric control.
-
Side reactions : Fluorine’s electron-withdrawing effect may deactivate the aryl ring, necessitating vigorous coupling conditions.
Thermodynamic and Kinetic Considerations
Studies on fluorobenzonitrile derivatives reveal that ortho-fluoro substituents significantly alter reaction thermodynamics. For instance, the Gibbs free energy (ΔG°) of C–CN bond activation in 2-fluorobenzonitrile is –2.39 kcal/mol in THF, favoring product formation. Such data underscore the need for polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates in coupling reactions.
Industrial Scalability and Cost Analysis
The use of crude dichlorobenzonitrile feedstocks (75–96% purity) reduces raw material costs by 20–30% compared to high-purity precursors. Solvent recovery (e.g., sulfolane via vacuum distillation) further enhances viability . However, palladium catalyst costs remain a bottleneck, necessitating ligand optimization or nanoparticle catalysts to improve turnover numbers.
Q & A
Q. What synthetic routes are recommended for preparing 3-Ethenyl-2,6-difluorobenzonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of fluorinated benzonitriles often involves halogenation, cyanation, or cross-coupling reactions. For derivatives like this compound, a multi-step approach may include:
Fluorination : Direct fluorination of precursor aromatic rings using reagents like Selectfluor or DAST.
Cyanation : Introduction of the nitrile group via Rosenmund-von Braun reaction or palladium-catalyzed cyanation.
Ethenyl Functionalization : Suzuki-Miyaura or Heck coupling to introduce the ethenyl group.
Optimization strategies:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Temperature Control : Reactions involving nitriles often require anhydrous conditions and temperatures between 70–100°C to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of halogenated intermediates .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR Spectroscopy :
- ¹⁹F NMR identifies fluorine substituents (δ ≈ -110 to -130 ppm for aromatic fluorines) .
- ¹H NMR resolves ethenyl protons (doublets at δ ~5–7 ppm).
- IR Spectroscopy : Confirms nitrile group (C≡N stretch at ~2220–2260 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₉H₅F₂N: calc. 165.04) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for studying steric effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of fluorinated benzonitriles, such as this compound?
- Methodological Answer : Contradictions often arise from differences in assay conditions or molecular interactions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing ethenyl with ethynyl) to isolate functional group contributions .
- Computational Modeling : Use DFT calculations to predict binding affinities with biological targets (e.g., enzymes or receptors) .
- Comparative Bioassays : Test compounds under standardized conditions (e.g., IC₅₀ measurements against control molecules like 4-Bromo-2,6-difluorobenzonitrile) .
Example data from related compounds:
| Compound | Biological Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme X | 12.3 | |
| 4-Bromo-2,6-difluorobenzonitrile | Enzyme X | 45.7 |
Q. What strategies mitigate decomposition during long-term storage of halogenated benzonitriles like this compound?
- Methodological Answer : Decomposition pathways (e.g., hydrolysis of nitriles or fluorides) can be minimized via:
- Storage Conditions :
- Temperature : Store at -20°C in sealed, light-protected vials to prevent photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) in containers; avoid aqueous solvents .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
- Periodic Analysis : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3–6 months .
Data Analysis & Experimental Design
Q. How should researchers design experiments to analyze the reactivity of the ethenyl group in this compound?
- Methodological Answer : Focus on reaction kinetics and product characterization:
Electrophilic Addition : React with bromine (Br₂) in CCl₄ to form dibromo derivatives; monitor via TLC .
Cycloaddition : Perform Diels-Alder reactions with dienes (e.g., anthracene) under thermal conditions (80–120°C) .
Oxidative Stability : Expose to H₂O₂ or mCPBA to assess epoxidation or cleavage pathways .
Data collection:
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction progress (λmax shifts indicate intermediate formation).
- Product Isolation : Purify via column chromatography (hexane/ethyl acetate gradient) and characterize by NMR/MS .
Safety & Handling Protocols
Q. What are critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow hazard guidelines from analogous compounds (e.g., 4-Bromo-2,6-difluorobenzonitrile):
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and weighing; avoid inhalation of dust/aerosols .
- Spill Management : Neutralize with activated carbon or vermiculite; dispose as hazardous waste .
- Emergency Response : For accidental ingestion, rinse mouth with water (do NOT induce vomiting) and seek immediate medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
